molecular formula C15H14F3IO4S B12522290 (2-Methylphenyl)(4-methoxyphenyl)iodonium triflate

(2-Methylphenyl)(4-methoxyphenyl)iodonium triflate

Cat. No.: B12522290
M. Wt: 474.2 g/mol
InChI Key: PTPHEBLRIGDZDT-UHFFFAOYSA-M
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Description

(2-Methylphenyl)(4-methoxyphenyl)iodonium triflate is an organoiodine compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of an iodonium ion, which is bonded to two aromatic rings: one with a methyl group and the other with a methoxy group. The triflate anion (trifluoromethanesulfonate) serves as the counterion. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Preparation Methods

The synthesis of (2-Methylphenyl)(4-methoxyphenyl)iodonium triflate typically involves the reaction of iodobenzene derivatives with suitable oxidizing agents in the presence of triflic acid. One common method involves the use of peracetic acid or hydrogen peroxide as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the iodonium ion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

(2-Methylphenyl)(4-methoxyphenyl)iodonium triflate undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the iodonium ion acts as an electrophile. Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The iodonium ion can be reduced to iodoarenes or further oxidized to hypervalent iodine compounds under specific conditions.

    Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds, often in the presence of palladium or copper catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an amine, the product would be an arylamine derivative .

Scientific Research Applications

(2-Methylphenyl)(4-methoxyphenyl)iodonium triflate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules. Its ability to facilitate carbon-carbon and carbon-heteroatom bond formation makes it valuable in the synthesis of pharmaceuticals and natural products.

    Biology: This compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Industry: It is used in the production of advanced materials, including polymers and electronic components

Mechanism of Action

The mechanism of action of (2-Methylphenyl)(4-methoxyphenyl)iodonium triflate involves the formation of reactive intermediates that facilitate various chemical transformations. The iodonium ion acts as an electrophile, reacting with nucleophiles to form new bonds. The triflate anion serves as a non-coordinating counterion, stabilizing the reactive intermediates. Molecular targets and pathways involved in its reactions depend on the specific application and the nature of the nucleophiles and other reagents used .

Properties

Molecular Formula

C15H14F3IO4S

Molecular Weight

474.2 g/mol

IUPAC Name

(4-methoxyphenyl)-(2-methylphenyl)iodanium;trifluoromethanesulfonate

InChI

InChI=1S/C14H14IO.CHF3O3S/c1-11-5-3-4-6-14(11)15-12-7-9-13(16-2)10-8-12;2-1(3,4)8(5,6)7/h3-10H,1-2H3;(H,5,6,7)/q+1;/p-1

InChI Key

PTPHEBLRIGDZDT-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1[I+]C2=CC=C(C=C2)OC.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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